molecular formula C7H7BrO2S B1624738 Methyl 2-(bromomethyl)thiophene-3-carboxylate CAS No. 88048-78-6

Methyl 2-(bromomethyl)thiophene-3-carboxylate

Cat. No.: B1624738
CAS No.: 88048-78-6
M. Wt: 235.1 g/mol
InChI Key: NLVXMLSUIYSGDS-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)thiophene-3-carboxylate is a brominated thiophene derivative characterized by a bromomethyl substituent at the 2-position and a methyl ester group at the 3-position of the thiophene ring. This compound is of significant interest in organic synthesis due to the electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions, making it a versatile intermediate for pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 2-(bromomethyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVXMLSUIYSGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443127
Record name Methyl 2-(bromomethyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88048-78-6
Record name Methyl 2-(bromomethyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(bromomethyl)thiophene-3-carboxylate
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Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane or ethyl acetate under reflux conditions (70–75°C). The radical initiator generates free radicals that abstract a hydrogen atom from the methyl group of methyl 2-methylthiophene-3-carboxylate, forming a benzylic radical. Subsequent reaction with NBS introduces the bromine atom, yielding the target compound.

Key Parameters:

  • Solvent: Ethyl acetate or dichloromethane
  • Temperature: 70–75°C
  • Reagents: NBS (1.1–1.2 equivalents), AIBN (1–2 mol%)
  • Reaction Time: 4–6 hours

Purification and Yield Optimization

Post-reaction purification involves sequential washes with aqueous sodium sulfite (to remove excess bromine) and water, followed by solvent evaporation. The crude product is further purified via recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). While yields in small-scale reactions often exceed 70%, impurities such as di-brominated byproducts may necessitate stringent chromatographic separation.

Alternative Bromination Strategies

Electrophilic Bromination with Pyridine Perbromide

Although less common for benzylic positions, electrophilic bromination using pyridine perbromide hydrobromide has been explored. This method involves dissolving the starting material in a halohydrocarbon solvent (e.g., methylene chloride) and cooling to -10–0°C before adding the brominating agent.

Example Protocol:

  • Solvent: Methylene chloride (100 mL per 1 mol substrate)
  • Temperature: -10°C to 0°C
  • Reagents: Pyridine perbromide hydrobromide (1 equivalent)
  • Workup: Extraction with dichloromethane, washing with sodium sulfite and water, distillation under reduced pressure.

Yield: 85–90% (reported for analogous thiophene brominations).

Bromination Using Liquid Bromine and Lewis Acids

Liquid bromine in the presence of Lewis acids (e.g., FeBr₃) can facilitate bromination, though this method risks over-bromination and requires meticulous temperature control.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency, safety, and scalability. Continuous flow reactors have been adopted to enhance heat dissipation and minimize hazardous intermediate accumulation.

Large-Scale Radical Bromination

A typical industrial setup involves:

  • Reactor Type: Tubular flow reactor
  • Conditions: 70–75°C, 1–10 kg/cm² pressure
  • Residence Time: 30–60 minutes
  • Purification: Continuous distillation with fractionation columns to isolate the product.

Challenges in Scale-Up

  • Impurity Formation: Di-brominated byproducts and unreacted starting material necessitate advanced separation techniques.
  • Safety: Bromine’s toxicity and corrosivity require specialized equipment (e.g., glass-lined reactors).

Comparative Analysis of Bromination Methods

Method Reagents Temperature Yield Advantages Disadvantages
Radical Bromination NBS, AIBN 70–75°C 70–80% High selectivity, scalability Requires radical initiators
Pyridine Perbromide Pyridine perbromide -10–0°C 85–90% Mild conditions, minimal byproducts Limited to small-scale applications
Liquid Bromine Br₂, FeBr₃ 25–40°C 50–60% Low cost Over-bromination risks, safety hazards

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)thiophene-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(bromomethyl)thiophene-3-carboxylate has shown potential as a precursor for the synthesis of bioactive compounds. Its bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance biological activity.

Case Studies

  • Anticancer Agents : Research indicates that derivatives of thiophene compounds, including those based on this compound, exhibit anticancer properties. For instance, modifications to the thiophene ring have been linked to improved binding affinities to cancer-related targets such as the Mcl-1 protein, which is implicated in the survival of cancer cells .
  • Anti-inflammatory Compounds : Studies have demonstrated that thiophene derivatives can possess anti-inflammatory and analgesic activities. The incorporation of the bromomethyl group enhances the reactivity of these compounds, allowing for the development of new therapeutic agents .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows chemists to employ it in various synthetic pathways.

Synthetic Routes

  • Nucleophilic Substitution : The bromomethyl group can be replaced with nucleophiles such as amines or alcohols, leading to the formation of amine or alcohol derivatives. This reaction is often facilitated by conditions that promote nucleophilic attack.
  • Formation of Polymers : Thiophene-based compounds are frequently used in the synthesis of conductive polymers. This compound can be polymerized to create materials with desirable electronic properties, making them suitable for applications in organic electronics and photovoltaics .

Material Science

In material science, this compound is utilized in the development of specialty chemicals and advanced materials.

Applications

  • Conductive Polymers : The compound can be polymerized to produce conductive materials that are essential in electronic devices, sensors, and solar cells. Its ability to form stable π-conjugated systems makes it ideal for these applications.
  • Dyes and Pigments : Thiophenes are also known for their vibrant colors; thus, derivatives like this compound can be explored for use in dye synthesis .

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)thiophene-3-carboxylate largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Key Substituent Variations:

Compound Name Substituent at 2-Position Substituent at 3-Position Structural Similarity Evidence Source
This compound Bromomethyl (-CH2Br) Methyl ester (-COOCH3) Reference compound N/A
Ethyl 2-formylthiophene-3-carboxylate Formyl (-CHO) Ethyl ester (-COOCH2CH3) 0.95
Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate 4-Bromophenyl (-C6H4Br) Methyl ester (-COOCH3) 0.78
Ethyl 2-amino-4-methylthiophene-3-carboxylate Amino (-NH2) Ethyl ester (-COOCH2CH3) 0.80
Methyl 5-bromo-2-methylthiophene-3-carboxylate Methyl (-CH3) Methyl ester (-COOCH3) 0.78

Key Observations :

  • The bromomethyl group in the target compound enhances electrophilicity compared to non-halogenated analogs (e.g., methyl or amino substituents) .
  • Substitution at the 2-position with bulky groups (e.g., 4-bromophenyl) reduces synthetic yields due to steric hindrance .

Reaction Yields and Conditions:

Compound Name Synthesis Method Yield Key Reagents/Conditions Evidence Source
Methyl 2-(4-bromophenyl)benzo[b]thiophene-3-carboxylate PdI2-catalyzed oxidative cyclization 83–86% Hexane/AcOEt solvent, 1c precursor
Methyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate PdI2-catalyzed cyclization 57% Sterically demanding tert-butyl group
Ethyl 2-amino-4-methylthiophene-3-carboxylate Gewald reaction (condensation) N/A Cyanoacetylpyrazole, tetrahydrobenzo[b]thiophene
Methyl 2-((N-(3-bromopropyl)sulfonamido)thiophene-3-carboxylate Nucleophilic substitution 59–85% K2CO3, 1,3-dibromopropane

Key Observations :

  • Palladium-catalyzed cyclization is efficient for aryl/heteroaryl substituents (e.g., 86% yield for 4-bromophenyl) but less effective for bulky groups (e.g., 57% for tert-butyl) .
  • Bromomethyl-containing compounds (e.g., 7a/7b in ) are synthesized via nucleophilic substitution, leveraging the reactivity of bromine as a leaving group.

Physical Properties

Melting Points and Spectral Data:

Compound Name Melting Point (°C) IR/NMR Characteristics Evidence Source
Methyl 2-[[(6-carboxycyclohexenyl)carbonyl]amino]-tetrahydrobenzo[b]thiophene-3-carboxylate 223–226 IR: C=O (1720 cm⁻¹), C-O (1250 cm⁻¹); NMR: δ 1.5–2.8 (cyclohexenyl protons)
Methyl 2-(thiophen-3-yl)benzo[b]thiophene-3-carboxylate N/A ¹H NMR: δ 7.8–8.1 (thiophene protons)
Ethyl 2-amino-4-methylthiophene-3-carboxylate N/A ¹H NMR: δ 6.2 (thiophene-H), δ 4.2 (–COOCH2CH3)

Key Observations :

  • Ester groups (–COOCH3) consistently show strong C=O IR absorption near 1700–1750 cm⁻¹ .

Key Observations :

  • Bromomethyl groups may enhance bioactivity by enabling covalent binding to biological targets, though direct evidence for the target compound is lacking.
  • Amino and sulfonamido derivatives show promise in antibacterial and catalytic applications .

Biological Activity

Methyl 2-(bromomethyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Overview of Thiophene Derivatives

Thiophene derivatives, including this compound, are known for their diverse biological activities. These compounds often exhibit significant therapeutic potential due to their structural characteristics that allow for various interactions with biological targets. The thiophene ring system enhances drug-receptor interactions through hydrogen bonding, contributing to the pharmacological efficacy of these compounds .

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Research indicates that thiophene derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain thiophene compounds demonstrate remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 2 µg/ml .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (µg/ml)
This compoundS. aureus2
This compoundE. coli5
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyureaBacillus subtilis5
2-ButylthiopheneSalmonella typhimurium5

2. Anti-inflammatory Activity

Thiophene derivatives are also recognized for their anti-inflammatory effects. The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. In vitro studies indicate that this compound can inhibit the expression of COX-2 and other inflammatory mediators .

3. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Thiophenes have been investigated for their ability to target cancer cell proliferation and apoptosis pathways. In preclinical models, certain thiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Study: Anticancer Efficacy

A study involving a series of thiophene derivatives showed that modifications at specific positions on the thiophene ring could enhance anticancer activity by increasing binding affinity to cellular targets involved in tumor growth regulation. For instance, compounds with bromine substituents exhibited improved potency compared to their unsubstituted counterparts .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be explained through structure-activity relationship (SAR) studies. The presence of the bromomethyl group is crucial for enhancing the compound's interaction with biological targets, thereby improving its therapeutic efficacy. Studies suggest that substituents on the thiophene ring can significantly influence both the potency and selectivity of these compounds against various biological targets .

Table 2: Structure-Activity Relationships of Thiophene Derivatives

SubstituentBiological ActivityObserved Effect
BromomethylAnticancerEnhanced potency
MethylAntimicrobialModerate activity
EthoxycarbonylAnti-inflammatorySignificant reduction in cytokine production

Q & A

Basic Questions

Q. What are the standard synthetic routes for Methyl 2-(bromomethyl)thiophene-3-carboxylate, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves bromination of a methyl-substituted thiophene precursor. For example, using brominating agents like NN-bromosuccinimide (NBS) under radical initiation or light, with solvents such as CCl4_4 or DCM. Reaction yields are influenced by temperature control (25–60°C), stoichiometric ratios of the brominating agent, and the presence of radical initiators like AIBN. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H^1H and 13C^{13}C NMR : To confirm the bromomethyl (-CH2_2Br) group (e.g., 1H^1H δ ~4.3–4.6 ppm for -CH2_2Br; 13C^{13}C δ ~30–35 ppm for CH2_2Br).
  • IR Spectroscopy : Key peaks include C=O (ester, ~1700 cm1^{-1}), C-Br (~550–650 cm1^{-1}), and aromatic C=C (~1500 cm1^{-1}).
  • Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]+^+) and bromine isotope patterns .

Q. What are the solubility properties of this compound in common organic solvents?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its ester and bromomethyl groups. Moderate solubility is observed in THF and DCM, while it is sparingly soluble in water. Solubility tests should be conducted at 25°C using UV-Vis or gravimetric analysis for quantification .

Advanced Research Questions

Q. How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (SN2) or transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura with aryl boronic acids). Reactivity can be enhanced using ligands like Pd(PPh3_3)4_4 in THF/water mixtures. Comparative studies with phenyl-substituted analogs (e.g., ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate) suggest steric hindrance from the thiophene ring may slow kinetics, requiring optimized catalyst loading .

Q. What strategies mitigate decomposition during storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Under inert gas (N2_2/Ar) at -20°C to prevent hydrolysis or oxidation.
  • Stabilizers : Addition of radical scavengers (e.g., BHT) in stock solutions.
  • pH Stability : While direct data is limited, analogs (e.g., methyl 2-(phenylsulfonyl)acetamido derivatives) show stability across pH 5–9, suggesting neutral buffers are optimal for biological studies .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., kinases or proteases). The bromomethyl group’s electron-withdrawing effect may enhance interactions with catalytic cysteine residues.
  • MD Simulations : Assess stability of ligand-protein complexes in explicit solvent models (e.g., TIP3P water). Studies on similar thiophene derivatives (e.g., antitumor candidates) highlight the importance of substituent positioning for activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Methyl 2-(bromomethyl)thiophene-3-carboxylate
Reactant of Route 2
Methyl 2-(bromomethyl)thiophene-3-carboxylate

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